Mergetpa is sourced from various suppliers, including Abmole Bioscience Inc., which provides detailed safety data sheets for handling and usage. In terms of classification, Mergetpa falls under the category of organic compounds, specifically as a thiol derivative due to its structural components involving sulfur .
The synthesis of Mergetpa involves the reaction of specific thiol and guanidine derivatives. The general synthetic route typically includes several key steps:
Industrial production mirrors these methods but is optimized for larger scale operations, ensuring consistency and quality through automated systems.
The molecular structure of Mergetpa can be characterized by its formula, which includes carbon, hydrogen, nitrogen, and sulfur atoms. While specific structural diagrams are not provided in the search results, compounds of this nature typically exhibit functional groups that are essential for their biological activity.
For precise molecular structure determination, techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly utilized. These methods help elucidate the compound's structure by analyzing its mass-to-charge ratio and magnetic properties respectively .
Mergetpa participates in several types of chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation, dithiothreitol for reduction, and various alkylating agents for substitution reactions .
The products formed from these reactions depend on the conditions applied. For instance:
Mergetpa's mechanism of action is centered around its inhibition of carboxypeptidase enzymes. By blocking these enzymes, Mergetpa prevents the cleavage of C-terminal arginine from peptides, thereby maintaining the activity of kinins and B2 receptor antagonists. This action is crucial in therapeutic contexts where regulation of kinin activity is necessary .
While specific physical properties such as melting point or boiling point are not extensively documented, general characteristics can be inferred based on similar compounds:
Chemical properties include:
These properties suggest potential applications in both research and industrial settings.
Mergetpa has diverse applications across several fields:
Carboxypeptidase U (CPU), also termed thrombin-activatable fibrinolysis inhibitor (TAFIa), is a 60-kDa metallocarboxypeptidase primarily synthesized in the liver and circulating in plasma as the inactive zymogen procarboxypeptidase U (proCPU). Its crystal structure reveals a homodimeric glycoprotein with each monomer comprising four α-helices and a catalytic domain harboring a zinc-binding motif (H⁺¹⁵⁷-E⁺¹⁷¹-X₂-H⁺¹⁷⁴) essential for enzymatic activity [1] [8]. The active site accommodates substrates with C-terminal basic residues (lysine/arginine), positioning CPU as a key regulator of fibrinolytic efficiency. A critical structural feature is the "dynamic segment" (residues 296–350), which undergoes conformational changes upon activation, leading to rapid thermal instability (half-life: 8–15 minutes) [1] [8]. This instability is modulated by a common polymorphism (Thr³²⁵Ile), where the Ile³²⁵ variant exhibits double the half-life of the Thr³²⁵ isoform [1].
MERGETPA (2-mercaptomethyl-3-guanidinoethylthiopropionic acid; CAS 77102-28-4) is a synthetic low-molecular-weight inhibitor (237.34 g/mol) featuring a zinc-chelating thiol group and a guanidinoethyl moiety mimicking arginine/lysine side chains. Its chemical formula is C₇H₁₅N₃O₂S₂, and it exhibits solubility in water, DMSO, and methanol [7]. MERGETPA binds competitively to CPU’s active site, exploiting the enzyme’s preference for cationic residues. However, its inhibitory profile includes cross-reactivity with carboxypeptidase N (CPN), a limitation complicating in vivo applications [1].
Table 1: Structural and Biochemical Properties of MERGETPA
Property | Value/Description |
---|---|
Chemical Name | 2-mercaptomethyl-3-guanidinoethylthiopropionic acid |
Synonyms | MERGETPA; MGEPA |
CAS No. | 77102-28-4 |
Molecular Formula | C₇H₁₅N₃O₂S₂ |
Molecular Weight | 237.34 g/mol |
Mechanism of Action | Competitive inhibition of CPU via zinc chelation |
Solubility | Water (slight), DMSO (soluble), Methanol (slight) |
Key Functional Groups | Thiol (-SH), Guanidinium, Carboxylate |
CPU activation occurs through proteolytic cleavage at Arg⁹² by two principal pathways:
MERGETPA does not inhibit proCPU activation but targets active CPU post-generation. Its efficacy is concentration-dependent, with half-maximal inhibitory concentrations (IC₅₀) in the micromolar range (1–10 µM) in vitro [1]. In vivo studies confirm that MERGETPA infusion sustains plasma CPU inhibition without interfering with thrombin or plasmin generation [3].
CPU’s primary function is the removal of C-terminal lysine residues from partially degraded fibrin. Plasmin cleavage of fibrin exposes these lysines, creating high-affinity binding sites for tissue plasminogen activator (t-PA) and plasminogen. This accelerates plasmin generation through a positive feedback loop:
By excising C-terminal lysines, CPU disrupts this loop, reducing plasminogen binding affinity by >90% and decelerating fibrinolysis [1] [3]. MERGETPA antagonizes this process by inhibiting CPU’s enzymatic activity. In vitro clot lysis assays demonstrate that MERGETPA (50–100 µM) reduces t-PA–induced clot lysis time by 35–40% by preserving fibrin cofactor activity [1] [3]. Notably, C-terminal lysine removal also regulates non-fibrinolytic processes, such as complement activation (e.g., IgG hexamerization), highlighting CPU’s pleiotropic roles [2].
CPU establishes a biochemical threshold between coagulation and fibrinolysis. Its activity is governed by a concentration-dependent "on/off" switch:
MERGETPA’s therapeutic potential lies in lowering CPU activity below this critical threshold. In a canine coronary thrombosis model, co-administration of MERGETPA (5 mg/kg bolus + 5 mg/kg/h infusion) with t-PA (1 mg/kg) significantly improved thrombolytic outcomes:
Table 2: MERGETPA Enhancement of t-PA Thrombolysis in a Canine Model [3]
Parameter | t-PA Alone | t-PA + MERGETPA | p-value |
---|---|---|---|
Time to Lysis (min) | 20 ± 1.7 | 15 ± 1.5 | 0.03 |
Patency Duration (min) | 46 ± 12 | 87 ± 16 | 0.047 |
Coronary Blood Flow (mL/h) | 405 ± 120 | 1131 ± 285 | 0.015 |
This synergy arises from MERGETPA’s ability to amplify endogenous plasmin generation at the fibrin surface, permitting lower t-PA dosing and potentially reducing bleeding complications [3] [8]. The Thr³²⁵Ile polymorphism influences this threshold; carriers of the Ile³²⁵ variant exhibit prolonged CPU activity and may derive greater benefit from CPU inhibitors [1].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7